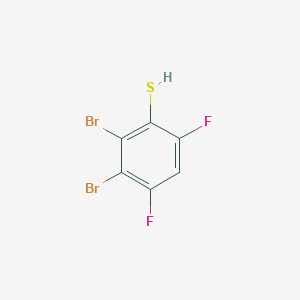

2,3-Dibromo-4,6-difluorothiophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dibromo-4,6-difluorobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2F2S/c7-4-2(9)1-3(10)6(11)5(4)8/h1,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMYAYGURXHFAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1F)Br)Br)S)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2F2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2,3 Dibromo 4,6 Difluorothiophenol

Strategies for Introducing Fluorine Atoms into Aromatic Systems

The introduction of fluorine into aromatic rings can be achieved through several distinct approaches, each with its own advantages and substrate scope. These methods are broadly categorized as nucleophilic, electrophilic, and radical fluorination.

Nucleophilic fluorination is a widely used method that involves the displacement of a leaving group on an aromatic ring by a fluoride (B91410) ion. This approach is particularly effective for aromatic systems activated by electron-withdrawing groups. Common nucleophilic fluorinating agents include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), as well as anhydrous tetrabutylammonium fluoride (TBAF). alfa-chemistry.comresearchgate.net The reactivity of the fluoride ion is highly dependent on the solvent, counter-ion, and the degree of hydration. rsc.org Aprotic polar solvents are often employed to enhance the nucleophilicity of the fluoride ion. rsc.org

One of the primary challenges in nucleophilic fluorination is the potential for side reactions due to the basicity of fluoride salts. rsc.org However, with careful control of reaction conditions, high yields of the desired fluorinated aromatic compounds can be achieved. researchgate.netrsc.org Mechanochemical methods using potassium fluoride and quaternary ammonium salts have also been developed as a rapid and environmentally friendly alternative to traditional solution-phase reactions. rsc.org

Table 1: Common Nucleophilic Fluorinating Agents and Their Characteristics

| Reagent | Formula | Key Characteristics |

| Potassium Fluoride | KF | Cost-effective but can be basic. alfa-chemistry.com |

| Cesium Fluoride | CsF | More reactive than KF, but also more expensive. |

| Tetrabutylammonium Fluoride | TBAF | Highly efficient for fluorodenitration and halogen exchange reactions under mild conditions. researchgate.net |

Electrophilic fluorination utilizes a reagent that delivers a formal "F+" equivalent to a nucleophilic aromatic ring. wikipedia.org This method is suitable for electron-rich aromatic compounds. A variety of N-F reagents have been developed, which are generally more stable, safer, and easier to handle than elemental fluorine. wikipedia.orgalfa-chemistry.com

Commonly used electrophilic fluorinating agents include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor®). alfa-chemistry.com These reagents can effectively fluorinate a wide range of aromatic compounds under mild conditions. alfa-chemistry.comresearchgate.net The reaction mechanism is believed to proceed through a polar pathway, with the formation of a Wheland complex intermediate. researchgate.net Challenges in electrophilic aromatic fluorination can include controlling regioselectivity and preventing dearomatization, particularly with highly activated substrates like phenols. wikipedia.org

Table 2: Selected Electrophilic Fluorinating Agents

| Reagent | Abbreviation | Applications |

| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, and soluble in various organic solvents; used for fluorinating aromatic hydrocarbons. alfa-chemistry.com |

| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor® | Stable, low toxicity, and widely used for fluorinating electron-rich aromatic compounds. alfa-chemistry.com |

| N-Fluoropyridinium salts | NFPy | Effective for the fluorination of various aromatic systems. alfa-chemistry.com |

Radical fluorination offers a complementary approach to nucleophilic and electrophilic methods. This strategy involves the reaction of a carbon-centered radical with a fluorine atom source. wikipedia.org Historically, the use of highly reactive reagents like elemental fluorine (F2) and hypofluorites limited the application of radical fluorination. wikipedia.org

Modern radical fluorination methods often employ thermal or photoinduced processes to generate the radical species. rsc.orgunacademy.com These reactions can be applied to a diverse range of aliphatic and aromatic substrates. rsc.orgunacademy.com For instance, alkyl radicals can be efficiently fluorinated using electrophilic N-F reagents like NFSI and Selectfluor® under catalytic conditions. rsc.org Decarboxylative fluorination, where a carboxylic acid serves as a radical precursor, has also emerged as a powerful technique. unacademy.com A significant advantage of radical fluorination is its potential for the direct fluorination of remote C–H bonds. wikipedia.org

Flow microreactor technology has emerged as a powerful tool for the synthesis of organofluorine compounds, addressing many of the challenges associated with traditional batch synthesis. beilstein-journals.orgresearchgate.netnih.gov Microreactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly beneficial when handling hazardous fluorinating agents or highly exothermic reactions. beilstein-journals.orgresearchgate.net

This technology enables efficient mixing and heat transfer, leading to improved reaction yields and safety. beilstein-journals.org Flow microreactors have been successfully employed for various fluorination reactions, including direct fluorination of aromatics and the synthesis of fluorinated intermediates. beilstein-journals.orgresearchgate.net The ability to generate and immediately use unstable intermediates, such as fluoro-substituted organolithiums, is another significant advantage of this methodology. hilarispublisher.com

Strategies for Introducing Bromine Atoms into Fluorinated Aromatic Systems

The introduction of bromine atoms onto a pre-existing polyfluorinated aromatic thiol can be achieved through direct bromination. Research has shown that polyfluoroarenethiols can react with reagents like phosphorus pentabromide (PBr5) and bromine (Br2) to yield bromopolyfluoroarenes. semanticscholar.org This suggests a feasible pathway for the synthesis of 2,3-Dibromo-4,6-difluorothiophenol from a corresponding difluorothiophenol precursor. The joint pyrolysis of polyfluoroarenethiols with bromine at high temperatures has also been reported to produce polyfluorocompounds containing bromine. semanticscholar.org

Indirect Bromination via Functional Group Transformation

Indirect bromination strategies are pivotal when direct electrophilic bromination of a substrate lacks the required regioselectivity or is otherwise unfeasible. These methods rely on the transformation of a pre-existing functional group on the aromatic ring into a bromine atom. A powerful and widely used example of this approach is the Sandmeyer reaction, which converts an arylamine into an aryl bromide via a diazonium salt intermediate.

The synthesis could hypothetically begin with a suitably substituted difluoroaniline. This precursor undergoes diazotization, typically with nitrous acid (generated in situ from sodium nitrite and a strong acid like HBr) at low temperatures (0–5 °C), to form a reactive aryldiazonium salt. This intermediate is then treated with a copper(I) bromide (CuBr) solution, which facilitates the replacement of the diazonium group (-N₂⁺) with a bromine atom.

Key steps in the Sandmeyer reaction:

Diazotization: An arylamine is converted to an aryldiazonium salt.

Substitution: The diazonium salt reacts with a copper(I) halide to yield the corresponding aryl halide.

This method is particularly valuable for introducing bromine at positions that are not easily accessible through direct electrophilic attack, allowing for precise control over the final substitution pattern of the polyhalogenated aromatic ring.

Halogen Exchange Reactions on Fluorinated Aromatic Scaffolds

Halogen exchange (HALEX) reactions provide a crucial pathway for the synthesis of fluorinated and polyhalogenated aromatic compounds by swapping one halogen for another. google.comgoogle.com While the classic Finkelstein reaction is more common for aliphatic systems, analogous processes for aromatic rings have been developed, often requiring catalysis. ub.eduiaea.orgiaea.org

One application of this methodology is in the synthesis of the fluorinated aromatic core itself. Industrial-scale synthesis of fluoroaromatics often involves reacting polychlorinated or polybrominated aromatics with an alkali metal fluoride, such as potassium fluoride (KF), at high temperatures and sometimes high pressures. google.comgoogle.com Catalysts like aminophosphonium salts can facilitate this exchange under milder conditions. google.comgoogle.com

Conversely, a fluorine or chlorine atom on a pre-formed ring could be exchanged for bromine. However, a more synthetically relevant approach is the copper-catalyzed "aromatic Finkelstein reaction," which can be used to interconvert aryl halides. ub.edu For instance, an aryl iodide could be converted to an aryl bromide. This offers a route to the desired brominated pattern if a corresponding diiodo-difluoro precursor is more accessible. The general reaction involves heating the starting aryl halide with a bromide salt in the presence of a copper catalyst.

| Reaction Type | Typical Reagents | Key Features | Reference |

|---|---|---|---|

| Halex Fluorination | Polychloro/bromo-aromatic + KF | High temperatures, useful for creating the fluoro-scaffold. | google.com |

| Aromatic Finkelstein (Br for I) | Aryl Iodide + CuBr/Ligand | Catalytic method for interconverting aryl halides. | ub.edu |

Methods for Thiol Group Installation and Derivatization in Halogenated Aromatics

The introduction of a thiol (-SH) group onto a highly substituted, electron-deficient aromatic ring like 1,2,3-tribromo-4,6-difluorobenzene is a critical step. Several robust methods exist for this transformation, primarily categorized as nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Synthesis of Thiophenols via Nucleophilic Substitution of Halogens

Nucleophilic aromatic substitution (SNAr) is a viable pathway for installing a thiol group on an activated aryl halide. libretexts.org The presence of multiple electron-withdrawing halogen atoms (two fluorine and three bromine atoms) renders the aromatic ring sufficiently electron-poor to be susceptible to attack by a strong sulfur nucleophile.

In this reaction, a precursor such as 1,2,3-tribromo-4,6-difluorobenzene would be treated with a sulfur nucleophile like sodium hydrosulfide (NaSH) or sodium sulfide (Na₂S). The reaction typically proceeds in a polar aprotic solvent, such as dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), which can solvate the cation without interfering with the nucleophile. The mechanism involves the initial attack of the sulfur nucleophile on the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex, followed by the departure of a halide leaving group to restore aromaticity. libretexts.org Regioselectivity can be a challenge, as the nucleophile could potentially displace any of the three bromine atoms, and reaction conditions must be carefully optimized.

Metal-Catalyzed Routes for C-S Bond Formation

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-sulfur (C-S) bonds, often providing milder conditions and broader substrate scope than SNAr reactions. rsc.orgresearchgate.netias.ac.in Palladium and copper are the most commonly employed metals for this purpose. researchgate.netrsc.org

Palladium-Catalyzed Thiolation: This approach, often referred to as Buchwald-Hartwig amination adapted for sulfur, involves coupling an aryl halide (or triflate) with a thiol. The reaction is catalyzed by a palladium complex, typically formed in situ from a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a specialized phosphine ligand (e.g., Xantphos, dppf). A base (e.g., Cs₂CO₃, K₃PO₄) is required to deprotonate the thiol and generate the active thiolate nucleophile.

Copper-Catalyzed Thiolation: The copper-catalyzed Ullmann condensation is a classic method for C-S bond formation. Modern variations use a copper(I) salt (e.g., CuI) as the catalyst, often in the presence of a ligand such as a diamine or phenanthroline, to couple an aryl halide with a thiol. These reactions are often performed at higher temperatures in polar solvents like DMF or DMSO.

These methods can also utilize sulfur surrogates, which are odorless and more stable alternatives to thiols, to form the C-S bond. rsc.orgresearchgate.net

| Method | Catalyst/Precursor | Typical Ligand | Base | Sulfur Source | Reference |

|---|---|---|---|---|---|

| Palladium-Catalyzed Coupling | Pd₂(dba)₃, Pd(OAc)₂ | Xantphos, dppf | Cs₂CO₃, K₂CO₃ | Aryl/Alkyl Thiol | rsc.org |

| Copper-Catalyzed Coupling | CuI, Cu(OAc)₂ | Phenanthroline, Diamines | K₂CO₃, Et₃N | Aryl Thiol, Sulfur Powder | ias.ac.in |

Alternative Thiolation Strategies for Aromatic Precursors

Beyond direct substitution and cross-coupling, other strategies can be employed to install a thiol group onto an aromatic ring.

Leuckart Thiophenol Reaction: This method begins with an arylamine, which is converted to a diazonium salt. The diazonium salt is then reacted with a xanthate salt (e.g., potassium ethyl xanthate). The resulting aryl xanthate is subsequently hydrolyzed under basic conditions to yield the final thiophenol. This approach would be suitable if a 2,3-dibromo-4,6-difluoroaniline precursor were available.

Thiourea-Based Synthesis: An aryl halide can be reacted with thiourea, often in the presence of a nickel catalyst, to form an S-aryl isothiouronium salt. This salt is stable and can be isolated before being hydrolyzed with a strong base (e.g., NaOH) to release the thiophenol. This method avoids the direct handling of volatile and odorous thiols.

Reduction of Sulfonyl Chlorides: If the corresponding 2,3-dibromo-4,6-difluorobenzenesulfonyl chloride could be synthesized, its reduction would provide a direct route to the thiophenol. Strong reducing agents like zinc in acidic media or lithium aluminum hydride are typically used for this transformation.

Convergent and Divergent Synthetic Pathways toward this compound

A convergent synthesis involves preparing key fragments of the target molecule separately and then combining them in the later stages. wikipedia.org For this compound, a convergent approach would involve the synthesis of a highly functionalized 1,2,3-tribromo-4,6-difluorobenzene precursor. This complex aryl halide would then be coupled with a simple sulfur-containing reagent in one of the final steps, for example, via a metal-catalyzed C-S bond formation reaction. This strategy maximizes efficiency by allowing for the optimization of separate reaction sequences and ensuring that any low-yielding steps occur early in the synthesis before the fragments are combined. wikipedia.org

A divergent synthesis , in contrast, begins with a central starting material that is elaborated through different reaction pathways to produce a variety of related compounds. crimsonpublishers.comwikipedia.org This approach is ideal for creating a library of analogues for structure-activity relationship studies. A divergent synthesis of the target compound could start from a common precursor like 1,3-difluorobenzene. This starting material could be subjected to a series of sequential halogenation and functionalization reactions. By altering the order and type of reactions (e.g., bromination, nitration followed by reduction and diazotization, lithiation and quenching), one could access not only this compound but also other isomers and related polyhalogenated thiophenols from a single, readily available starting point.

Sequential Functionalization Strategies

A sequential functionalization approach involves the stepwise introduction of substituents onto a starting aromatic ring. A plausible and common strategy for synthesizing substituted thiophenols is through the corresponding aniline derivative. This route offers robust and well-documented methods for introducing the thiol functionality via a diazonium salt intermediate.

A hypothetical synthetic pathway commencing from the commercially available 3,5-difluoroaniline is outlined below. This route involves the protection of the highly activating amino group, followed by controlled halogenation, and concluding with the conversion of the amino group to the target thiol.

Protection of the Amino Group: The synthesis would begin with the acetylation of 3,5-difluoroaniline to form 3',5'-difluoroacetanilide. This step is crucial to moderate the reactivity of the aromatic ring and to protect the amino group from oxidation during subsequent steps. The acetamido group remains a potent ortho-, para-director for electrophilic aromatic substitution.

Regioselective Bromination: The key challenge in this sequence is the controlled introduction of two bromine atoms at the desired 2- and 3-positions relative to the final thiol group. The bromination of 3',5'-difluoroacetanilide would be directed by the acetamido and fluoro substituents. Achieving the specific 2,3-dibromo substitution pattern is non-trivial and would likely require specialized brominating agents and carefully controlled reaction conditions to overcome the inherent directing effects of the substituents, which favor substitution at positions 4 and 6.

Deprotection: Following bromination, the acetamido group would be hydrolyzed under acidic or basic conditions to reveal the amino group, yielding the precursor 2,3-dibromo-4,6-difluoroaniline.

Diazotization and Thiolation: The final step involves the conversion of the aniline to the thiophenol. The 2,3-dibromo-4,6-difluoroaniline is treated with sodium nitrite (NaNO₂) in the presence of a strong acid at low temperatures (0-5 °C) to form the corresponding diazonium salt. This intermediate is typically not isolated and is immediately reacted with a sulfur-containing nucleophile. A common method is the Leuckart thiophenol reaction, where the diazonium salt is treated with potassium ethyl xanthate, followed by hydrolysis of the resulting xanthate ester to yield the final this compound. wikipedia.org

Table 1: Proposed Sequential Synthesis Pathway

| Step | Reaction | Reactant | Reagents & Conditions | Product |

|---|---|---|---|---|

| 1 | Acetylation | 3,5-Difluoroaniline | Acetic anhydride, Pyridine, Room Temperature | 3',5'-Difluoroacetanilide |

| 2 | Dibromination | 3',5'-Difluoroacetanilide | N-Bromosuccinimide, Acetic Acid (Requires optimization for regioselectivity) | 2',3'-Dibromo-4',6'-difluoroacetanilide |

| 3 | Hydrolysis | 2',3'-Dibromo-4',6'-difluoroacetanilide | Aqueous HCl, Reflux | 2,3-Dibromo-4,6-difluoroaniline |

| 4 | Diazotization & Thiolation | 2,3-Dibromo-4,6-difluoroaniline | i) NaNO₂, aq. H₂SO₄, 0-5 °C; ii) Potassium Ethyl Xanthate; iii) H₂O, Heat | This compound |

Late-Stage Introduction of Halogens and Thiol Moieties

An alternative synthetic philosophy involves introducing the halogens or the thiol group at a later stage of the synthesis. This can be advantageous if a suitably substituted precursor is more readily available or if it circumvents regioselectivity issues encountered in sequential functionalization.

One hypothetical late-stage approach could involve the bromination of a protected difluorothiophenol.

Thiol Protection: Starting with a precursor like 3,5-difluorothiophenol, the thiol group would first need to be protected to prevent its oxidation during the subsequent electrophilic bromination step. Common protecting groups for thiols include converting them to thioethers (e.g., a methyl or benzyl thioether).

Late-Stage Bromination: The protected 3,5-difluorothioether would then undergo bromination. The thioether group is an ortho-, para-director. This would direct bromination to the 2-, 4-, and 6-positions. Achieving the vicinal 2,3-dibromo pattern would be challenging and likely result in a mixture of products, necessitating complex purification.

Deprotection: The final step would be the cleavage of the protecting group to reveal the thiol functionality, yielding the target compound.

Another late-stage approach involves the conversion of an aryl halide to a thiophenol. For example, if a precursor like 1,2,3-tribromo-4,6-difluorobenzene could be synthesized, a selective nucleophilic aromatic substitution could potentially replace one bromine atom with a thiol group. Copper-catalyzed coupling reactions of aryl halides with sulfur sources are known methods for this transformation. organic-chemistry.org However, achieving selectivity among the three bromine atoms would be a significant hurdle.

Table 2: Proposed Late-Stage Bromination Pathway

| Step | Reaction | Reactant | Reagents & Conditions | Product |

|---|---|---|---|---|

| 1 | Thiol Protection | 3,5-Difluorothiophenol | Methyl iodide, K₂CO₃, Acetone | 3,5-Difluorophenyl methyl sulfide |

| 2 | Dibromination | 3,5-Difluorophenyl methyl sulfide | Br₂, FeBr₃ (Requires significant optimization for regioselectivity) | 2,3-Dibromo-4,6-difluorophenyl methyl sulfide |

| 3 | Deprotection | 2,3-Dibromo-4,6-difluorophenyl methyl sulfide | Sodium in liquid ammonia or BBr₃ | This compound |

Considerations for Sustainable and Efficient Synthesis

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the reactants into the final product is a key goal. Reactions like additions and rearrangements are preferable to substitutions and eliminations which generate byproducts.

One-Pot Reactions: Combining multiple reaction steps into a single pot without isolating intermediates can significantly reduce solvent waste, energy consumption, and reaction time. For instance, procedures for simultaneous diazotization and nucleophilic displacement of anilines have been developed, which could be adapted for the synthesis of thiophenols. utrgv.edu This would consolidate the final two steps of the sequential functionalization strategy.

Catalysis: The use of catalytic reagents over stoichiometric ones is preferred. For example, copper-catalyzed C-S bond formation can be more efficient than older stoichiometric methods. organic-chemistry.org Developing metal-free alternatives, where possible, can further enhance the sustainability of the process. Recent advances have described metal-free syntheses of aryl halides from anilines, which could serve as models for developing cleaner thiolation reactions. nih.gov

Safer Reagents and Solvents: The classic Sandmeyer reaction for converting diazonium salts often uses copper(I) halides, which have associated toxicity. Research into alternative, less hazardous reagents is ongoing. nih.govnih.gov Furthermore, minimizing the use of volatile and hazardous organic solvents by choosing greener alternatives (e.g., water, supercritical fluids, or solvent-free conditions) is a critical aspect of sustainable synthesis.

Energy Efficiency: Performing reactions at ambient temperature and pressure whenever possible reduces energy consumption. Microwave-assisted synthesis can sometimes be employed to dramatically shorten reaction times and improve energy efficiency.

By integrating these principles, the synthesis of this compound could be optimized to be not only effective in terms of yield and purity but also more environmentally benign.

Spectroscopic and Structural Elucidation of 2,3 Dibromo 4,6 Difluorothiophenol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 2,3-Dibromo-4,6-difluorothiophenol, a comprehensive analysis would involve multiple NMR experiments.

Proton (¹H) NMR Spectroscopic Analysis

A ¹H NMR spectrum would provide information about the aromatic proton and the thiol proton. The aromatic proton would likely appear as a multiplet due to couplings with the adjacent fluorine atoms. The chemical shift of this proton would be influenced by the electron-withdrawing effects of the bromine and fluorine substituents. The thiol (-SH) proton would appear as a singlet, and its chemical shift could vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (J) in Hz |

|---|---|---|---|

| Ar-H | 7.0 - 8.0 | Triplet of doublets (td) | J(H-F), J(H-F) |

| S-H | 3.0 - 5.0 | Singlet (s) | N/A |

Carbon-13 (¹³C) NMR Spectroscopic Characterization

The ¹³C NMR spectrum would show six distinct signals for the six carbon atoms in the benzene ring, as they are all in unique chemical environments. The chemical shifts of these carbons would be significantly affected by the attached substituents. Carbons bonded to bromine and fluorine would exhibit characteristic shifts, and their signals would be split due to carbon-fluorine coupling.

Table 2: Predicted ¹³C NMR Data

| Carbon Atom | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C-S | 125 - 135 | Doublet (d) |

| C-Br | 110 - 120 | Doublet (d) |

| C-Br | 115 - 125 | Doublet (d) |

| C-F | 150 - 165 | Doublet (d) |

| C-H | 115 - 125 | Doublet of doublets (dd) |

| C-F | 155 - 170 | Doublet (d) |

Fluorine-19 (¹⁹F) NMR Spectroscopic Investigations

¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms. For this compound, two distinct signals would be expected for the two non-equivalent fluorine atoms. The chemical shifts and the coupling between them (JF-F) would provide valuable structural information. Each fluorine signal would also be split by the adjacent aromatic proton.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

To definitively assign all proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional NMR experiments would be employed:

COSY (Correlation Spectroscopy): Would establish the coupling between the aromatic proton and the fluorine atoms.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate the aromatic proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two or three bonds, which is crucial for confirming the substitution pattern on the aromatic ring. For instance, correlations from the aromatic proton to the carbons bearing the bromine and fluorine atoms would be expected.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula, C₆H₂Br₂F₂S. The isotopic pattern of the molecular ion peak would be characteristic, showing the presence of two bromine atoms (with their ~1:1 ratio of ⁷⁹Br and ⁸¹Br isotopes). Analysis of the fragmentation pattern in the mass spectrum would provide further structural information by showing the loss of specific fragments (e.g., Br, F, SH).

Table 3: Compound Names Mentioned

| Compound Name |

|---|

Tandem Mass Spectrometry (MS/MS)

Tandem mass spectrometry (MS/MS) would be a critical tool for the structural confirmation of this compound by providing detailed information about its fragmentation patterns. In a typical MS/MS experiment, the parent molecule would first be ionized, and the resulting molecular ion would be selected and subjected to collision-induced dissociation. The resulting fragment ions would then be mass-analyzed.

For this compound, the fragmentation would likely involve the loss of the bromine and fluorine atoms, as well as the thiol group. The isotopic pattern of bromine (approximately equal abundance of 79Br and 81Br) would be a key signature in identifying bromine-containing fragments. However, without experimental data, a precise fragmentation table cannot be constructed.

Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides insights into the functional groups and conformational structure of a molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its various functional groups. Key expected vibrational modes would include:

S-H Stretch: A weak absorption band typically in the region of 2550-2600 cm-1.

C-S Stretch: A band of variable intensity, usually found between 600 and 800 cm-1.

Aromatic C=C Stretching: A series of bands in the 1400-1600 cm-1 region.

C-Br Stretch: Absorptions for C-Br bonds typically appear in the 500-650 cm-1 range.

C-F Stretch: Strong absorption bands are expected in the 1000-1400 cm-1 region.

A detailed data table of these vibrational modes with their precise frequencies and intensities would require experimental measurement.

Raman Spectroscopy (including Surface-Enhanced Raman Scattering, SERS)

Raman spectroscopy would provide complementary information to IR spectroscopy. The spectrum would also be expected to show bands for the S-H, C-S, C=C, C-Br, and C-F vibrations. Due to the presence of heavy bromine atoms and the polarizable sulfur atom, the Raman signals for vibrations involving these atoms could be particularly strong.

Surface-Enhanced Raman Scattering (SERS) could be employed to enhance the Raman signal of this compound, especially if analyzing low concentrations of the compound. The interaction of the thiol group with a metal surface (typically silver or gold nanoparticles) would likely lead to significant signal enhancement. However, no specific SERS studies on this compound have been found in the literature.

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Analysis

X-ray Photoelectron Spectroscopy (XPS) would be used to determine the elemental composition and the chemical states of the elements on the surface of a sample of this compound. High-resolution spectra of the C 1s, S 2p, Br 3d, and F 1s core levels would provide information about the bonding environment of each element. For instance, the binding energy of the S 2p peak would confirm the presence of a thiol group. While general binding energy ranges are known for these elements in various chemical environments, specific values for this compound are not available.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of this compound would provide accurate bond lengths, bond angles, and intermolecular interactions. This data would be invaluable for understanding the compound's solid-state packing and its physical properties. To date, the crystal structure of this compound has not been reported in the crystallographic databases.

Theoretical and Computational Chemistry of 2,3 Dibromo 4,6 Difluorothiophenol

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory is a powerful computational method used to investigate the electronic structure and properties of molecules. The plan was to collate data on several key aspects of 2,3-Dibromo-4,6-difluorothiophenol derived from DFT calculations.

Geometry Optimization and Conformational Analysis

This subsection would have presented the optimized molecular structure of this compound, including bond lengths, bond angles, and dihedral angles as determined by DFT calculations. An analysis of the potential conformers and their relative energies was also intended to be included. However, no studies providing this specific geometric and conformational data were identified.

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO)

The electronic properties of a molecule are crucial for understanding its reactivity. This section was designed to report on the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of this compound. The HOMO-LUMO energy gap, a key indicator of chemical reactivity and kinetic stability, would also have been discussed. Unfortunately, no literature containing this specific electronic structure information was found.

Electrostatic Potential Surface and Charge Distribution Analysis

An analysis of the electrostatic potential (ESP) surface provides insights into the charge distribution and reactive sites of a molecule. This subsection aimed to describe the ESP map of this compound, highlighting regions of positive and negative potential. Additionally, data on the partial atomic charges, which quantify the electron distribution among the atoms, would have been presented. This information could not be located in the searched scientific literature.

Spectroscopic Property Prediction via Computational Methods

Computational methods are widely used to simulate and predict various spectroscopic properties, aiding in the identification and characterization of compounds.

Simulated NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. This section was intended to provide the computationally predicted 1H, 13C, and 19F NMR chemical shifts for this compound. Such data is invaluable for comparing with and interpreting experimental NMR spectra. Regrettably, no studies reporting simulated NMR data for this compound were discovered.

Vibrational Frequencies and Intensities

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule based on its vibrational modes. This subsection would have detailed the calculated vibrational frequencies and their corresponding IR and Raman intensities for this compound. An assignment of the major vibrational modes to specific molecular motions was also planned. This computational vibrational analysis data was not available in the public domain.

Reaction Mechanism Elucidation through Computational Pathways

The elucidation of reaction mechanisms for complex organic molecules like this compound heavily relies on computational chemistry. rsc.org These theoretical approaches allow for the exploration of potential reaction pathways, the identification of transient intermediates, and the characterization of high-energy transition states that are often difficult or impossible to observe experimentally. rsc.org By mapping the potential energy surface (PES) of a reaction, computational methods provide a detailed, step-by-step understanding of how reactants are converted into products. rsc.org

Transition State Characterization and Reaction Barriers

A cornerstone of understanding reaction kinetics through computational means is the characterization of transition states (TS). wikipedia.org A transition state represents the highest energy point along a reaction coordinate, an unstable configuration that is fleetingly formed as reactants transform into products. youtube.com The energy difference between the reactants and the transition state is known as the activation energy or reaction barrier (ΔG‡). youtube.comyoutube.com A higher activation energy corresponds to a slower reaction rate, as fewer molecules will possess the sufficient energy to overcome this barrier. youtube.com

For a molecule such as this compound, several reaction types can be computationally investigated. These include, but are not limited to, nucleophilic aromatic substitution, deprotonation of the thiol group, and reactions involving the sulfur atom as a nucleophile. For each potential pathway, computational methods like Density Functional Theory (DFT) are employed to locate the geometry of the transition state. This process involves sophisticated algorithms that search for a saddle point on the potential energy surface. rsc.org

Once a transition state is located, its structure provides crucial insights into the reaction mechanism. For instance, in a hypothetical nucleophilic substitution reaction, the transition state geometry would reveal the extent of bond formation between the incoming nucleophile and the aromatic ring, as well as the degree of bond cleavage of the leaving group.

The calculated vibrational frequencies of the transition state are also a key diagnostic tool. A true transition state is characterized by having exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate leading from reactants to products.

The table below presents hypothetical activation energies for different types of reactions involving this compound, illustrating how computational chemistry can be used to compare the feasibility of various reaction pathways.

| Reaction Type | Hypothetical Reactants | Hypothetical Activation Energy (ΔG‡) (kcal/mol) |

| Nucleophilic Aromatic Substitution (SNAr) | This compound + CH₃O⁻ | 22.5 |

| Thiol Deprotonation | This compound + OH⁻ | 5.2 |

| S-Alkylation | 2,3-Dibromo-4,6-difluorothiophenolate + CH₃I | 15.8 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would require specific quantum chemical calculations.

Reaction Energy Profiles and Thermodynamics

For this compound, the substituents (bromine and fluorine atoms) on the aromatic ring will significantly influence the thermodynamics of its reactions. For example, the electron-withdrawing nature of the halogen atoms can stabilize the corresponding thiophenolate anion, making the deprotonation of the thiol group more favorable. researchgate.net

Computational studies can provide quantitative data on the enthalpies and Gibbs free energies of formation for the reactants, intermediates, and products, allowing for a thorough thermodynamic analysis of the reaction. nih.gov The table below provides a hypothetical reaction energy profile for the deprotonation of this compound.

| Species | Description | Hypothetical Relative Gibbs Free Energy (kcal/mol) |

| Reactants | This compound + OH⁻ | 0.0 |

| Transition State | [C₆Br₂F₂S-H---OH]⁻ | +5.2 |

| Products | 2,3-Dibromo-4,6-difluorothiophenolate + H₂O | -15.0 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would require specific quantum chemical calculations.

Solvent Effects and Environmental Impact on Theoretical Modeling

Computational models of chemical reactions can be performed in the gas phase (in vacuo) or can include the effects of a solvent. nih.gov For reactions occurring in solution, the inclusion of solvent effects is crucial for obtaining accurate results, as the solvent can significantly influence the energies of the reactants, products, and transition states. nih.govsmf.mx

One common approach to modeling solvent effects is the use of implicit solvent models, such as the Conductor-like Polarizable Continuum Model (CPCM). nih.govsmf.mx In this method, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this continuum. This approach can account for the bulk electrostatic interactions between the solute and the solvent.

For a polar molecule like this compound, and especially for reactions involving charged species like its thiophenolate anion, the choice of solvent will have a pronounced effect. Polar solvents would be expected to stabilize charged intermediates and transition states more effectively than nonpolar solvents, thereby potentially lowering activation energies and altering reaction thermodynamics. nih.gov

The environmental impact of a chemical process can also be indirectly assessed through theoretical modeling. By understanding the reaction mechanisms, it may be possible to identify pathways that lead to the formation of undesirable or toxic byproducts. Computational chemistry can help in designing alternative, more environmentally benign reaction pathways by exploring the effects of different reagents, catalysts, or reaction conditions.

The following table illustrates the hypothetical effect of different solvents on the activation energy of an S-alkylation reaction of the 2,3-Dibromo-4,6-difluorothiophenolate anion.

| Solvent | Dielectric Constant (ε) | Hypothetical Activation Energy (ΔG‡) (kcal/mol) |

| Gas Phase | 1 | 20.1 |

| Toluene | 2.4 | 18.5 |

| Acetone | 20.7 | 16.2 |

| Water | 78.4 | 15.1 |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values would require specific quantum chemical calculations.

Reactivity and Reaction Pathways of 2,3 Dibromo 4,6 Difluorothiophenol

Reactions Involving the Thiol (-SH) Functional Group

The thiol group is a versatile functional group that can undergo a variety of chemical transformations. Its reactivity is modulated by the electron-deficient nature of the polyhalogenated aromatic ring.

Thiols are readily oxidized to form disulfides. This transformation can be achieved using a range of oxidizing agents. For halogenated thiophenols, this reaction proceeds efficiently. For instance, the oxidation of a thiol to a disulfide can be carried out using a sulfoxide in the presence of a halogen-hydrogen halide catalyst. google.com This method avoids the further oxidation of the disulfide to sulfonic acids. google.com

Further oxidation of the disulfide or the initial thiol with stronger oxidizing agents, such as hydrogen peroxide or in the presence of specific catalysts, can lead to the formation of the corresponding sulfonic acid. google.comacs.org The process for oxidizing a thiol or a disulfide to a sulfonic acid can be facilitated by a sulfoxide, a halogen or hydrogen halide catalyst, and an excess of water which acts as a moderator for the reaction. google.com

Table 1: Oxidation Products of 2,3-Dibromo-4,6-difluorothiophenol

| Starting Material | Oxidizing Agent | Product | Product Class |

|---|---|---|---|

| This compound | Mild Oxidant (e.g., I2, air) | Bis(2,3-dibromo-4,6-difluorophenyl) disulfide | Disulfide |

Nucleophilic Additions and Substitutions with Thiolate Anions

The thiol group can be deprotonated by a base to form a thiolate anion (ArS⁻), which is a potent nucleophile. youtube.comchemistrysteps.com This thiolate can then participate in a variety of nucleophilic addition and substitution reactions. For instance, it can react with alkyl halides in an SN2 reaction to form thioethers. libretexts.org The high nucleophilicity of the thiolate makes it an effective reactant in these transformations. chemistrysteps.com

In the context of this compound, the corresponding thiolate would be an effective nucleophile for reactions with various electrophiles. researchgate.net

The thiol-ene reaction involves the addition of a thiol across a double bond, typically initiated by radicals or light. wikipedia.org This reaction is known for its high efficiency and stereoselectivity. wikipedia.org The thiol adds to the alkene in an anti-Markovnikov fashion. wikipedia.org

The Thiol-Michael addition, on the other hand, is the conjugate addition of a thiol to an electron-deficient alkene (a Michael acceptor). usm.edunsf.gov This reaction is typically catalyzed by a base or a nucleophile. nsf.govnih.gov Both thiol-ene and thiol-Michael reactions are considered "click" chemistry due to their high yields and simple reaction conditions. wikipedia.orgrsc.org The electron-withdrawing nature of the dibromodifluorophenyl ring in this compound would likely influence the kinetics of these addition reactions.

Reactivity of the Halogen Substituents (Bromine and Fluorine) on the Aromatic Ring

The presence of both bromine and fluorine atoms on the aromatic ring of this compound allows for a range of selective transformations, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. vapourtec.com In polyhalogenated benzenes, fluorine atoms are generally more susceptible to nucleophilic displacement than bromine or chlorine atoms. nih.gov This is because fluorine is the most electronegative halogen, making the carbon atom it is attached to more electrophilic and thus more susceptible to nucleophilic attack. youtube.com The rate-determining step is the initial attack of the nucleophile on the aromatic ring. youtube.com

For this compound, a nucleophile would preferentially attack the positions bearing the fluorine atoms. The presence of other electron-withdrawing groups on the ring enhances the rate of SNAr reactions. vapourtec.com

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov In polyhalogenated aromatic compounds, the difference in reactivity between different halogens allows for selective cross-coupling reactions. nih.gov The general order of reactivity for aryl halides in these reactions is I > Br > Cl > F. wikipedia.org This selectivity allows for the functionalization of the more reactive halogen positions while leaving the less reactive ones intact.

Suzuki-Miyaura Coupling : This reaction couples an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. For this compound, the bromine atoms would be the primary sites for Suzuki-Miyaura coupling, allowing for the introduction of various aryl, alkyl, or vinyl groups. nih.govnih.gov The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov

Sonogashira Coupling : This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction would selectively occur at the C-Br bonds of this compound. rsc.orgorganic-chemistry.org This allows for the synthesis of arylalkynes.

Heck Reaction : The Heck reaction is the palladium-catalyzed reaction of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org The bromine atoms of this compound would be the reactive sites in a Heck reaction, enabling the introduction of alkenyl substituents. organic-chemistry.orgmdpi.com

Table 2: Selective Reactivity of Halogen Substituents

| Reaction Type | Reactive Halogen | Reagents | Product Type |

|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Fluorine | Nucleophile (e.g., ROH, RNH2, RSH) | Substituted difluorodibromothiophenol |

| Suzuki-Miyaura Coupling | Bromine | R-B(OR)2, Pd catalyst, base | Aryl/alkyl/vinyl substituted difluorothiophenol |

| Sonogashira Coupling | Bromine | Terminal alkyne, Pd catalyst, Cu co-catalyst, base | Alkynyl substituted difluorothiophenol |

Aromatic Ring Reactivity and Further Functionalization

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.comyoutube.com The feasibility and regioselectivity of EAS on this compound are dictated by the combined electronic effects of the five substituents on the single available C-H bond at the C-5 position.

The directing effects of the substituents are as follows:

Thiol (-SH): The thiol group is an activating, ortho-, para-director due to the ability of the sulfur atom's lone pairs to donate electron density to the ring through resonance.

Fluorine (-F): Halogens are deactivating groups due to their inductive electron withdrawal. pressbooks.pub However, they are ortho-, para-directors because their lone pairs can donate electron density through resonance, stabilizing the carbocation intermediate (sigma complex) formed during ortho or para attack. pressbooks.publibretexts.org

Bromine (-Br): Similar to fluorine, bromine is a deactivating, ortho-, para-director. pressbooks.pub

Direct C-H functionalization has emerged as a powerful tool in organic synthesis, offering a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalization. chimia.ch For this compound, the C-5 hydrogen is a prime candidate for such transformations, particularly through transition metal catalysis.

Palladium-catalyzed direct arylation is a prominent example. mdpi.com In these reactions, a palladium catalyst activates the C-H bond, enabling its coupling with an aryl halide or another coupling partner. The reactivity in such processes is often influenced by the electronic properties of the substrate; electron-deficient C-H bonds can be more reactive in some catalytic systems. acs.org The presence of fluorine atoms ortho to the C-H bond can enhance reactivity in certain metal-catalyzed C-H activation reactions. acs.org

A key challenge in the C-H functionalization of this molecule is the competition with other potential reaction pathways, namely the oxidative addition of the palladium catalyst into one of the C-Br bonds, which is a canonical step in Suzuki or Heck coupling reactions. researchgate.net Achieving selective C-H activation over C-Br activation requires careful tuning of the catalyst, ligands, and reaction conditions. nih.gov For instance, some palladium systems in the presence of specific activators like silver salts have been shown to selectively promote C-H coupling in bromothiophenes while leaving the C-Br bond intact. acs.orgresearchgate.netnih.gov

Table 3: Hypothetical C-H Functionalization Reactions at C-5

| Reaction Type | Coupling Partner | Catalyst System (Example) | Potential Product |

|---|---|---|---|

| Direct Arylation | 4-Iodoanisole | Pd(OAc)₂, P(o-tol)₃, Ag₂CO₃ | 2,3-Dibromo-5-(4-methoxyphenyl)-4,6-difluorothiophenol |

| Olefination | Styrene | Pd(OAc)₂, AgOAc | 2,3-Dibromo-4,6-difluoro-5-styrylthiophenol |

The structure of this compound serves as a precursor for the synthesis of more complex heterocyclic systems, particularly fused thiophene derivatives like benzothiophenes. nih.govnih.gov These reactions typically involve the participation of the thiol group as an internal nucleophile.

One common strategy is the reaction of the thiophenol with an α-halocarbonyl compound. The initial step is an S-alkylation of the thiol, followed by an intramolecular cyclization and dehydration to form a substituted benzothiophene. The substitution pattern on the starting thiophenol would directly translate to a highly functionalized benzothiophene core, which could be further modified via its halogen atoms.

Annulation reactions, which involve the formation of a new ring, are also plausible. researchgate.net For example, a [4+2] annulation between a thiophene (acting as a diene) and an alkyne can lead to benzene rings. researchgate.net While the starting material is a thiophenol, its derivatives could potentially engage in cycloaddition chemistry. More relevantly, annulation strategies could involve a reaction partner that brings in the necessary atoms to build a new fused ring adjacent to the existing one, with the thiol group playing a key role in the cyclization step. Various methods exist for synthesizing thiophenes and their derivatives from acyclic precursors or through cyclization of functionalized alkynes, highlighting the versatility of sulfur chemistry in building such heterocycles. organic-chemistry.orgijprajournal.commdpi.com

Table 4: Potential Cyclization Pathways to Fused Thiophene Systems

| Reagent | Intermediate | Product Type |

|---|---|---|

| 2-Chloro-1-phenylethanone | S-(2-Oxo-2-phenylethyl) derivative | 4,6-Dibromo-5,7-difluoro-2-phenylbenzo[b]thiophene |

| Ethyl bromoacetate | S-(2-Ethoxy-2-oxoethyl) derivative | 4,6-Dibromo-5,7-difluoro-3-hydroxybenzo[b]thiophene |

Investigation of Regioselectivity and Stereoselectivity in Chemical Transformations

Controlling selectivity is paramount when multiple reactive sites exist within a molecule. This compound presents a significant challenge and opportunity in this regard, with reactivity possible at the S-H, C-H, and two distinct C-Br bonds.

Regioselectivity in the functionalization of this scaffold can be controlled by the choice of reagents and reaction conditions.

S-H vs. Ring: Reactions with soft electrophiles or bases will preferentially occur at the soft, acidic thiol group. In contrast, reactions involving strong electrophiles (EAS) or specific C-H activating catalysts will target the C-5 position.

C-H vs. C-Br: As discussed, achieving C-H functionalization over C-Br cleavage in cross-coupling reactions is a significant challenge that depends on fine-tuning the catalytic system. nih.gov

C(2)-Br vs. C(3)-Br: The two bromine atoms are in electronically and sterically different environments. The C-2 bromine is flanked by a fluorine and another bromine atom, while the C-3 bromine is adjacent to a fluorine and the thiol group. In transition-metal-catalyzed cross-coupling reactions, oxidative addition is often sensitive to both electronic and steric effects. nih.govacs.org The C-3 position may be more sterically accessible, but the electronic influence of the adjacent thiol group could favor or disfavor catalyst coordination and insertion. This difference could potentially be exploited for the site-selective mono-functionalization of one C-Br bond over the other.

Stereoselectivity is not an intrinsic feature of the planar aromatic starting material. However, it becomes relevant if a reaction introduces a new chiral center. For example, if the thiol group were to participate in a Michael addition to a prochiral α,β-unsaturated carbonyl compound, a new stereocenter would be formed. The use of chiral catalysts or auxiliaries would be necessary to control the stereochemical outcome of such transformations. In the absence of chiral influences, such reactions would typically yield a racemic mixture.

Table 5: Summary of Regioselectivity Control in Transformations

| Reaction Type | Target Site | Competing Site(s) | Key Control Factors |

|---|---|---|---|

| Alkylation/Acylation | S-H | C-H, C-Br | Basicity of conditions; nature of electrophile (soft vs. hard). |

| Electrophilic Aromatic Substitution | C-H (C-5) | - | Strong electrophiles; Lewis acid catalysis. |

| Direct C-H Arylation | C-H (C-5) | C-Br | Ligand design, choice of metal catalyst, additives (e.g., silver salts). researchgate.net |

| Cross-Coupling (e.g., Suzuki) | C-Br (C-2 or C-3) | C-H, other C-Br | Catalyst/ligand system; relative reactivity of C-Br bonds. nih.gov |

Applications in Advanced Materials Science and Chemical Technologies

A Foundational Component for Polymer Synthesis

The distinct chemical makeup of 2,3-Dibromo-4,6-difluorothiophenol makes it a valuable monomer for the synthesis of high-performance polymers. The presence of reactive sites allows for its integration into polymer chains through various polymerization techniques, leading to materials with tailored characteristics.

Integration into Fluorinated and Sulfur-Containing Polymeric Architectures

The incorporation of both fluorine and sulfur into the polymer backbone imparts unique characteristics. Fluorination is known to enhance thermal stability, chemical resistance, and optical properties, while the presence of sulfur can contribute to a high refractive index and specific electronic properties. figshare.comacs.org Modern "click" chemistry reactions, such as the para-fluoro-thiol reaction, provide efficient and mild conditions for the synthesis of such fluorinated polymers. researchgate.net

Engineering Polymer Properties

The inclusion of this compound into a polymer matrix allows for the precise tuning of its physical and chemical properties.

| Property | Influence of this compound |

| Thermal Stability | The strong carbon-fluorine bonds contribute to high thermal stability in the resulting polymers. Poly(arylene ether)s and poly(arylene thioether)s, classes of polymers that can be synthesized using this compound, are known for their excellent thermal and thermo-oxidative stability. researchgate.netfigshare.comsciprofiles.com |

| Optical Transparency | While the introduction of sulfur and aromatic rings tends to increase the refractive index, careful molecular design can still yield polymers with good optical transparency in the visible region. figshare.comchemrxiv.org Highly fluorinated polymers are also known for their potential for low optical loss. cambridge.org |

| Refractive Index | The presence of sulfur and bromine atoms in the monomer unit is an effective strategy for producing polymers with a high refractive index. acs.orgchemrxiv.orgnsf.gov This is a critical property for applications in optical devices and advanced lens materials. figshare.comresearchgate.net |

A Key Ingredient in Functional Organic Materials

Beyond polymer synthesis, this compound is a valuable component in the fabrication of a range of functional organic materials with applications in electronics and nanotechnology.

Organic Electronics and Optoelectronic Devices

The electronic properties of materials derived from halogenated thiophenols suggest their potential use in organic electronics. While direct studies on this compound are limited, related sulfur-containing and aromatic compounds are investigated for applications in organic field-effect transistors (OFETs). nsf.govambeed.com The ability to form ordered thin films and the influence of electron-withdrawing fluorine atoms can modulate the electronic characteristics of these materials, making them suitable for semiconductor applications. The high refractive index of polymers derived from this compound also makes them promising candidates for use in optoelectronic devices. figshare.com

Self-Assembled Monolayers (SAMs) and Surface Modification

The thiol group (-SH) in this compound has a strong affinity for noble metal surfaces, particularly gold. uri.edunorthwestern.edudiva-portal.org This property allows for the formation of highly ordered, single-molecule-thick films known as self-assembled monolayers (SAMs). northwestern.edunih.gov These SAMs can be used to precisely control the chemical and physical properties of a surface, such as its wettability, adhesion, and corrosion resistance. The presence of bromine and fluorine atoms on the aromatic ring of the molecule can further tailor the surface energy and reactivity of the monolayer. researchgate.net

Supramolecular Assemblies and Smart Materials

The non-covalent interactions involving fluorine atoms, such as π-π stacking and hydrogen bonding, are crucial in the field of supramolecular chemistry and crystal engineering. rsc.org The fluorinated aromatic ring of this compound can participate in these interactions to guide the self-assembly of molecules into larger, well-defined structures. rsc.org The ability of thiols to form directional hydrogen bonds further contributes to the formation of complex supramolecular architectures. nih.gov This bottom-up approach to material design can lead to the creation of "smart" materials that respond to external stimuli, with potential applications in sensors, drug delivery, and molecular electronics. thieme-connect.comthieme-connect.com

Precursor for Advanced Fluorinated and Sulfur-Containing Derivatives

This compound is a highly functionalized aromatic compound that serves as a versatile precursor in the synthesis of a variety of advanced fluorinated and sulfur-containing derivatives. The presence of two bromine atoms, two fluorine atoms, and a thiol group on the benzene ring allows for a range of selective chemical transformations, making it a valuable building block in organic synthesis.

Synthesis of Complex Fluorinated Thioethers, Sulfones, and Sulfoxides

The thiol group (-SH) of this compound is readily converted into thioethers, sulfones, and sulfoxides, which are important classes of compounds in medicinal chemistry and materials science.

Thioethers: The synthesis of fluorinated thioethers from this compound can be achieved through various methods, including the Williamson ether synthesis, where the corresponding thiolate anion reacts with an alkyl halide. Another common method is the Mitsunobu reaction, which allows for the formation of thioethers from alcohols. These reactions are often high-yielding and allow for the introduction of a wide range of substituents.

Sulfones and Sulfoxides: The oxidation of the sulfur atom in the thioethers derived from this compound leads to the formation of the corresponding sulfones and sulfoxides. The extent of oxidation can be controlled by the choice of oxidizing agent and reaction conditions. For instance, mild oxidizing agents like hydrogen peroxide or sodium periodate can be used for the synthesis of sulfoxides, while stronger oxidizing agents such as potassium permanganate or meta-chloroperoxybenzoic acid (m-CPBA) are typically employed for the synthesis of sulfones.

The resulting fluorinated thioethers, sulfones, and sulfoxides are of significant interest due to their unique electronic properties and potential biological activities. The presence of fluorine atoms can enhance the metabolic stability and lipophilicity of these molecules, making them attractive candidates for drug discovery.

Table 1: Synthesis of Fluorinated Derivatives from this compound

| Derivative | Synthetic Method | Reagents |

| Thioether | Williamson Ether Synthesis | Alkyl halide, Base |

| Mitsunobu Reaction | Alcohol, Triphenylphosphine, Diethyl azodicarboxylate | |

| Sulfoxide | Oxidation of Thioether | Hydrogen peroxide, Sodium periodate |

| Sulfone | Oxidation of Thioether | Potassium permanganate, m-CPBA |

Creation of Extended Polycyclic Aromatic Compounds

The bromine atoms on the aromatic ring of this compound provide reactive sites for the construction of extended polycyclic aromatic compounds (PACs). These reactions are typically achieved through transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Stille, or Sonogashira reactions.

By carefully selecting the coupling partners, a variety of complex and extended aromatic systems can be synthesized. For example, coupling with boronic acids (Suzuki reaction) or organostannanes (Stille reaction) can introduce new aryl or heteroaryl groups. The Sonogashira reaction, which involves coupling with terminal alkynes, allows for the introduction of acetylenic units, which can be further elaborated to form more complex structures.

The resulting extended PACs are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), due to their tunable electronic and photophysical properties.

Role in Catalysis and Ligand Design

The unique structural features of this compound also make it a promising candidate for applications in catalysis and ligand design.

Ligand in Transition Metal Catalysis for Organic Transformations

The sulfur atom of the thiol group can act as a coordinating atom for transition metals, making this compound a potential ligand for various catalytic transformations. The presence of the electron-withdrawing fluorine and bromine atoms can modulate the electronic properties of the sulfur atom, which in turn can influence the catalytic activity and selectivity of the metal complex.

Thiol-based ligands have been successfully employed in a variety of transition metal-catalyzed reactions, including cross-coupling reactions, hydrogenations, and hydroformylations. The development of new ligands based on the this compound scaffold could lead to catalysts with improved performance and new reactivity.

Exploration in Organocatalytic Systems

In addition to its role as a ligand in transition metal catalysis, the thiol group of this compound can also participate in organocatalytic reactions. Thiols are known to act as nucleophilic catalysts in various transformations, such as Michael additions and aldol reactions.

The acidity of the thiol proton can be tuned by the electron-withdrawing substituents on the aromatic ring, which can affect its catalytic activity. The exploration of this compound and its derivatives as organocatalysts could open up new avenues for the development of metal-free catalytic systems.

Future Research Directions and Emerging Opportunities

Development of Novel and Highly Selective Synthetic Routes

Currently, established and optimized synthetic pathways to 2,3-Dibromo-4,6-difluorothiophenol are not widely reported in the scientific literature. The development of such routes is the foundational step toward any further investigation. Future research should focus on:

Regioselective Halogenation: Investigating the controlled, stepwise bromination and fluorination of thiophenol or its derivatives to achieve the desired 2,3-dibromo-4,6-difluoro substitution pattern. This will likely involve the strategic use of directing groups and carefully controlled reaction conditions to overcome the challenges of steric hindrance and electronic effects from the multiple halogen substituents.

Novel Precursor Synthesis: The synthesis of advanced precursors, such as specifically substituted anilines or other aromatic starting materials, could provide a more direct route to the target molecule. For instance, the development of a reliable synthesis for 2,3-dibromo-4,6-difluoroaniline, followed by a diazotization-sulfanylation sequence, could be a viable strategy.

Exploration of Unprecedented Reactivity Modes and Mechanistic Discoveries

The interplay of the electron-withdrawing bromine and fluorine atoms, combined with the nucleophilic thiol group, is expected to impart unique reactivity to this compound. Future studies should aim to:

Map the Reactivity Landscape: Systematically explore the compound's reactivity in a range of fundamental organic reactions, such as nucleophilic aromatic substitution, cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), and oxidation or reduction of the thiol group.

Uncover Mechanistic Intricacies: Delve into the mechanisms of these reactions to understand how the specific substitution pattern influences reaction rates, regioselectivity, and the stability of intermediates. This could reveal novel mechanistic pathways not observed in less halogenated analogues.

Integration into Next-Generation Functional Materials with Tunable Properties

The high halogen content and the presence of a reactive thiol group make this compound a promising building block for advanced functional materials. Research in this area should focus on:

Polymer Synthesis: Incorporating the molecule as a monomer or a functional additive into polymers to enhance properties such as thermal stability, flame retardancy, and refractive index. The thiol group provides a convenient handle for polymerization or for grafting onto existing polymer backbones.

Self-Assembled Monolayers (SAMs): Utilizing the thiol group to anchor the molecule onto metal surfaces (e.g., gold, silver, copper) to form highly ordered SAMs. The resulting surfaces would possess unique electronic and interfacial properties due to the high degree of halogenation.

Advanced Computational Design and Prediction of Novel Derivatives and Their Applications

Given the challenges and costs associated with synthesizing and testing novel compounds, computational chemistry offers a powerful tool for accelerating research. Future efforts should include:

In Silico Property Prediction: Employing density functional theory (DFT) and other computational methods to predict the key electronic, spectroscopic, and thermodynamic properties of this compound and its potential derivatives.

Virtual Screening for Applications: Computationally designing and screening a virtual library of derivatives for potential applications, for example, as active pharmaceutical ingredients (APIs) by docking them into the active sites of relevant biological targets, or as components of organic electronic devices by calculating their charge transport properties.

Synergistic Approaches Combining Synthetic Chemistry, Advanced Characterization, and Theoretical Modeling

A holistic approach that integrates synthesis, characterization, and theory will be crucial for unlocking the full potential of this compound. This synergistic strategy would involve:

Iterative Design-Synthesis-Test Cycles: Using theoretical predictions to guide the synthesis of the most promising derivatives, followed by detailed experimental characterization of their properties. The experimental results would then be used to refine and validate the computational models, creating a feedback loop that accelerates discovery.

Advanced Spectroscopic and Crystallographic Analysis: Employing sophisticated techniques such as 2D NMR spectroscopy, X-ray crystallography, and advanced mass spectrometry to unambiguously determine the structure and conformation of the synthesized compounds and their reaction products. This is particularly important for complex, highly substituted molecules where isomeric ambiguity can be a challenge.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,3-Dibromo-4,6-difluorothiophenol with high purity?

- Methodological Answer : Controlled bromination and fluorination of thiophenol derivatives under inert atmospheres (e.g., nitrogen or argon) are critical. Purification via column chromatography using silica gel and non-polar solvents (e.g., hexane/ethyl acetate) ensures high purity. Characterization should include melting point analysis, NMR (<sup>1</sup>H, <sup>13</sup>C, <sup>19</sup>F), and mass spectrometry to confirm molecular identity .

Q. How can researchers confirm the molecular structure and substituent positions of this compound?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, single-crystal diffraction studies (e.g., Rigaku R-AXIS RAPID-S diffractometer) can determine bond lengths, angles, and dihedral angles (e.g., average C–C distance: 0.008 Å, R-factor: 0.078) . Complementary techniques like <sup>19</sup>F NMR and IR spectroscopy validate electronic environments and functional groups.

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer : Use fume hoods, nitrile gloves, and lab coats to minimize exposure. Avoid contact with food/water, and store in airtight containers under inert gas. Refer to safety data sheets (SDS) for emergency measures (e.g., eye rinsing with saline, skin decontamination with ethanol) .

Advanced Research Questions

Q. How can discrepancies in reported reactivity of this compound in cross-coupling reactions be resolved?

- Methodological Answer : Systematic comparison of reaction conditions (e.g., catalysts: Pd vs. Cu; solvents: DMF vs. THF; temperatures: 25°C vs. 80°C) using kinetic profiling (e.g., time-resolved NMR) and density functional theory (DFT) calculations. For instance, conflicting yields may arise from competing SNAr vs. radical pathways, requiring mechanistic trapping experiments .

Q. What strategies elucidate the electronic effects of bromo/fluoro substituents on regioselectivity in nucleophilic aromatic substitution (NAS)?

- Methodological Answer : Combine Hammett σpara values (Br: +0.23, F: +0.34) with computational modeling (e.g., Gaussian09) to predict charge distribution. Experimental validation via competitive reactions with para-substituted aryl halides and analysis of product ratios (GC-MS/HPLC) .

Q. How can derivatives of this compound be evaluated for anticancer activity?

- Methodological Answer : Use MTT assays to measure IC50 values in cancer cell lines (e.g., HepG2, MCF-7). For mechanism studies, perform flow cytometry (apoptosis: Annexin V/PI staining) and Western blotting (e.g., FAK, integrin-β1 signaling). Marine-derived bromophenols like BDDPM show α1-integrin/FAK pathway inhibition, providing a model for structure-activity studies .

Q. What role does this compound play in synthesizing fluorinated polymers for electronic materials?

- Methodological Answer : As a monomer, it enables Suzuki-Miyaura polymerization with diboronic esters to create conjugated polymers. Characterize electronic properties via cyclic voltammetry (HOMO/LUMO levels) and UV-vis spectroscopy (bandgap tuning). Fluorine enhances thermal stability (TGA: >300°C) and dielectric performance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.